Thiirane, phenyl-, (R)-

Polymer Science Asymmetric Synthesis Polythioethers

(R)-Phenylthiirane (CAS 33877-15-5) is a quintessential chiral episulfide monomer and sulfur-transfer reagent for advanced asymmetric synthesis. Its non-substitutable (R)-configuration is critical for achieving stereoregular polymerization and constructing enantioselective (P,S) catalysts. Researchers leverage the high ring-strain and defined stereocenter to impart chirality in APIs, ligands, and specialty polymers—outcomes unattainable with the racemate or opposite enantiomer. Ideal for organometallic, medicinal, and polymer chemistry workflows demanding high enantiomeric purity.

Molecular Formula C8H8S
Molecular Weight 136.22 g/mol
CAS No. 33877-15-5
Cat. No. B15478827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiirane, phenyl-, (R)-
CAS33877-15-5
Molecular FormulaC8H8S
Molecular Weight136.22 g/mol
Structural Identifiers
SMILESC1C(S1)C2=CC=CC=C2
InChIInChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1
InChIKeyOQOIYECUXDNABI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiirane, phenyl-, (R)- (CAS 33877-15-5): A Chiral Sulfur Heterocycle for Stereocontrolled Synthesis and Polymer Science


Thiirane, phenyl-, (R)-, also known as (R)-(+)-styrene sulfide or (R)-2-phenylthiirane (CAS 33877-15-5), is a chiral, three-membered sulfur-containing heterocycle (episulfide) with the molecular formula C8H8S . As the (R)-enantiomer of 2-phenylthiirane, it possesses a phenyl substituent on the thiirane ring, providing a defined stereocenter. This compound is primarily used as a chiral building block in asymmetric synthesis, a sulfur-transfer reagent, and a monomer for stereoregular polymerization, owing to the high ring strain and reactivity of the episulfide moiety. Its utility is distinct from achiral or racemic analogs and the corresponding oxygen epoxide (styrene oxide).

Thiirane, phenyl-, (R)- (CAS 33877-15-5) Procurement: Why Racemic Mixtures or Analogs Cannot Be Interchanged


Generic substitution is not feasible for (R)-phenylthiirane because its specific chiral configuration is the primary driver of its utility. The compound's ability to impart stereochemical information in subsequent reactions—whether in asymmetric ligand synthesis [1], stereoregular polymerization [2], or stereospecific sulfur-transfer processes [3]—is entirely dependent on its enantiomeric purity. Use of the racemate (CAS 1498-99-3) or the opposite (S)-enantiomer (CAS 34866-27-8) would lead to fundamentally different outcomes, such as atactic polymers, racemic product mixtures, or ligands incapable of asymmetric induction. The following evidence demonstrates the quantifiable performance gaps that make the (R)-enantiomer a uniquely non-substitutable reagent for specific scientific workflows.

Thiirane, phenyl-, (R)- (CAS 33877-15-5): Quantitative Performance Differentiation from Analogs and Alternatives


Stereoregular Polymerization: Enantiopure (R)-Phenylthiirane Enables Highly Stereoregular Polythioethers

The use of enantiopure (R)-phenylthiirane in cationic ring-opening polymerization (CROP) yields polythioethers with high stereoregularity. In contrast, polymerization of racemic 2-phenylthiirane results in atactic polymer structures. The paper by Xiao et al. describes a strategy for precisely controlling the regio- and stereochemistry, leading to poly(2-phenylthiirane) with high stereoregularity when using enantiomeric pure thiirane [1]. This is a qualitative differentiation enabled by the compound's chiral purity; the resulting polymer properties are distinct from those derived from the racemate.

Polymer Science Asymmetric Synthesis Polythioethers

Sulfur-Transfer Reagent in Episulfidation: Phenylthiirane Outperforms Methylthiirane as a Sulfur Source

In molybdenum-catalyzed episulfidation reactions, phenylthiirane serves as a superior sulfur-transfer reagent compared to methylthiirane. Adam et al. report that the combination of dithiophosphate-ligated molybdenum oxo complex 1b with phenylthiirane constitutes the most effective catalytic episulfidation system to date, efficiently converting reluctant alkenes like cyclopentene, cycloheptene, Z-cyclooctene, and norbornene to their corresponding episulfides in good yields under mild conditions [1]. This direct comparison establishes phenylthiirane's utility over another thiirane analog.

Organometallic Catalysis Sulfur Transfer Episulfidation

Ring-Opening Regioselectivity: Phenyl Substitution Alters SN2 Pathway Compared to Alkyl-Substituted Thiiranes

The ring-opening of 2-phenylthiirane with thiols proceeds with a distinct regioselectivity profile compared to 2-methyl- and 2,2-dimethylthiirane. While methyl-substituted thiiranes undergo regiospecific ring-opening at the less-substituted C-3 position, the reaction of 2-phenylthiirane is 'no longer regiospecific,' yielding products from both C-2 and C-3 attack [1]. This change in regioselectivity is a direct consequence of the phenyl group's electronic and steric influence.

Reaction Mechanism Thiirane Chemistry Regioselectivity

Alternative Substrate for Click Chemistry: 2-Phenylthiirane Enables High-Yield Triazole Synthesis Under Eco-Friendly Conditions

In the synthesis of 1,2,3-triazole derivatives using a reusable Fe3O4@SiO2-APA-Amide/Imid-CuCl2 nanocatalyst, 2-phenylthiirane serves as an alternative substrate to traditional aryl halides. The study notes that 'the 1,2,3-triazole products were obtained with high yields when 2-phenylthiirane was used instead of aryl halides' [1]. This demonstrates that the thiirane ring can act as a functional group equivalent to an aryl halide in this context, offering a distinct reaction pathway under eco-friendly conditions (water, reusable catalyst).

Click Chemistry Green Chemistry Triazole Synthesis

Chiral Ligand Synthesis: Ring-Opening of Chiral Nonracemic Episulfides Enables Asymmetric Hydrogenation

Chiral nonracemic episulfides, exemplified by (R)-2-phenylthiirane, are key precursors for synthesizing chiral (P,S) ligands used in asymmetric hydrogenation. Hauptman et al. describe a strategy involving the regioselective ring-opening of chiral episulfides with phosphorus nucleophiles to generate ligands that induce enantioselectivity [1]. The use of enantiopure thiirane is essential; the racemate or opposite enantiomer would yield ligands incapable of effective asymmetric induction.

Asymmetric Catalysis Ligand Design Hydrogenation

Stereospecific Conversion from Epoxides: Ru(III)-Catalyzed Synthesis of S(−) Styrene Sulfide with High Optical Purity

A stereospecific route to (R)-phenylthiirane is achieved via Ru(III)-catalyzed conversion of the corresponding epoxide. Iranpoor et al. report that 'Stereospecific conversion of R(+) styrene oxide to S(−) styrene sulfide was achieved in high optical purity' [1]. While this study focuses on the synthesis of the S-enantiomer, it demonstrates the feasibility of obtaining enantiomerically pure thiiranes from chiral epoxides, underscoring the importance of stereochemical fidelity in the interconversion process.

Chiral Synthesis Epoxide Conversion Ru Catalysis

Thiirane, phenyl-, (R)- (CAS 33877-15-5): Validated Application Scenarios in Research and Development


Synthesis of Stereoregular Polythioethers for Advanced Materials

As demonstrated by Xiao et al. [1], (R)-phenylthiirane is the monomer of choice for producing stereoregular polythioethers via cationic ring-opening polymerization. This scenario is directly supported by the evidence that enantiopure thiirane yields high stereoregularity, whereas racemic monomer yields atactic polymer. Researchers in polymer science and materials engineering can utilize this compound to tailor polymer architecture and properties.

Sulfur-Transfer Reagent in Molybdenum-Catalyzed Episulfidation

In the development of catalytic sulfur-transfer reactions, (R)-phenylthiirane has been validated as the most effective sulfur source in combination with molybdenum oxo complexes for the episulfidation of challenging alkene substrates [1]. This scenario is ideal for organometallic chemists and synthetic methodologists seeking to expand the scope of episulfide synthesis.

Building Block for Chiral (P,S) Ligands in Asymmetric Catalysis

The chirality of (R)-phenylthiirane is leveraged in the synthesis of novel (P,S) ligands for asymmetric hydrogenation, as detailed by Hauptman et al. [1]. This scenario is directly relevant to medicinal chemists and process chemists involved in the development of enantioselective catalytic processes for API synthesis.

Alternative Substrate for Triazole Synthesis in Green Chemistry

The use of (R)-phenylthiirane as an alternative to aryl halides in the synthesis of 1,2,3-triazoles under eco-friendly conditions is supported by the work of Yang et al. [1]. This scenario applies to researchers in medicinal chemistry, agrochemistry, and materials science who are building triazole-containing compound libraries and seeking more sustainable synthetic routes.

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